3-[(5-amino-2-chlorophenoxy)methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(5-amino-2-chlorophenoxy)methyl]phenol: is an organic compound with a complex structure that includes both phenol and amine functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(5-amino-2-chlorophenoxy)methyl]phenol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 5-amino-2-chlorophenol with formaldehyde under basic conditions to form the desired compound. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and advanced purification techniques such as chromatography may also be employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The phenol group in 3-[(5-amino-2-chlorophenoxy)methyl]phenol can undergo oxidation reactions to form quinones.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, particularly at the chloro-substituted position.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in an aprotic solvent.
Major Products:
Oxidation: Formation of quinones.
Reduction: Conversion of nitro groups to amines.
Substitution: Introduction of various substituents at the chloro position.
Scientific Research Applications
Chemistry: 3-[(5-amino-2-chlorophenoxy)methyl]phenol is used as a building block in organic synthesis, particularly in the formation of more complex molecules through reactions like Suzuki-Miyaura coupling .
Biology: In molecular biology, this compound can be used as a probe or a ligand in various biochemical assays due to its ability to interact with specific proteins or nucleic acids.
Industry: In the industrial sector, this compound is used in the synthesis of polymers and other materials that require specific functional groups for enhanced properties such as thermal stability and resistance to degradation .
Mechanism of Action
The mechanism of action of 3-[(5-amino-2-chlorophenoxy)methyl]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenol group can form hydrogen bonds with amino acid residues in proteins, while the amine group can participate in ionic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
- 2-amino-5-chloro-3-methylbenzoic acid
- 2-amino-5-chloro-N,3-dimethylbenzamide
Comparison: 3-[(5-amino-2-chlorophenoxy)methyl]phenol is unique due to its combination of phenol and amine functional groups, which allows it to participate in a wider range of chemical reactions compared to similar compounds. Additionally, its specific structure provides distinct biological activities that can be leveraged in various applications .
Properties
IUPAC Name |
3-[(5-amino-2-chlorophenoxy)methyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2/c14-12-5-4-10(15)7-13(12)17-8-9-2-1-3-11(16)6-9/h1-7,16H,8,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZRCVPLDLIYPJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)COC2=C(C=CC(=C2)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.